molecular formula C10H16O4 B2655091 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 1547039-39-3

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B2655091
CAS No.: 1547039-39-3
M. Wt: 200.234
InChI Key: OZDLTPZBZMCAOV-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two oxygen atoms form a 1,4-dioxane ring fused to a cyclohexane ring via a spiro carbon atom. The carboxylic acid group at the 9-position enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid spiro architecture imparts unique stereoelectronic properties, which are advantageous in drug design and materials science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-3-10(4-2-8)7-13-5-6-14-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDLTPZBZMCAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547039-39-3
Record name 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involves the formation of spirocyclic structures. One common method includes the use of carbohydrates as precursors, which undergo an intramolecular hydrogen abstraction reaction . Another approach involves the synthesis of spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific biological targets, modulating their activity. This binding can affect various pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications References
This compound C₁₀H₁₄O₄ 198.22 g/mol 1,4-dioxane + cyclohexane spiro system; carboxylic acid High solubility in polar solvents; drug intermediate
3-Oxaspiro[5.5]undecane-9-carboxylic acid C₁₀H₁₆O₃ 184.23 g/mol Single oxygen in spiro ring (3-oxa) Lower polarity; potential biolubricant precursor
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane C₁₉H₃₅NO₄ 353.49 g/mol Nitrogen atom (9-aza); ethoxycarbonyl and hexyl groups Enhanced lipophilicity; synthetic intermediate
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate C₁₄H₂₇N₂O₂ 255.37 g/mol Two nitrogen atoms (2,9-diaza); tert-butyl ester Solid crystalline form; peptide mimicry in drug design
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ 157.21 g/mol Smaller spiro system (4.6); nitrogen atom (8-aza) Variable solubility; explored in small-molecule libraries
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid C₁₁H₁₆F₂O₃ 234.24 g/mol Fluorine substituents; single oxygen spiro ring High thermal stability; material science applications

Key Observations:

Structural Variations :

  • Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 9-aza in , 2,9-diaza in ) alters electronic properties and hydrogen-bonding capacity, influencing biological activity.
  • Ring Size : Compounds like 1,4-Dioxa-8-azaspiro[4.6]undecane exhibit smaller spiro systems, affecting conformational rigidity and steric bulk.
  • Functional Groups : Carboxylic acid derivatives (e.g., ) enable further derivatization, while esters (e.g., tert-butyl in ) enhance stability for storage and handling.

Physicochemical Properties :

  • Solubility : Carboxylic acid derivatives (e.g., ) show higher polarity compared to esterified or alkyl-substituted analogs (e.g., ).
  • Stability : Fluorinated derivatives (e.g., ) exhibit superior thermal stability, making them suitable for high-temperature applications.

Applications :

  • Pharmaceuticals : Diazaspiro compounds (e.g., ) are prevalent in peptidomimetics due to their ability to mimic peptide backbones.
  • Materials Science : Fluorinated and esterified variants (e.g., ) are explored for biolubricants and polymer synthesis.

Biological Activity

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.24 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to specific proteins and enzymes, potentially modulating their activity and influencing various biochemical pathways.

Biological Activity Overview

  • Antiviral Activity :
    • Research has shown that derivatives of 1,4-Dioxaspiro[5.5]undecane can inhibit HIV-1 integrase (IN), a key enzyme in the viral replication process. Inhibitory studies indicate that certain derivatives interfere with both the 3'-processing and strand transfer reactions catalyzed by IN, suggesting their potential as antiviral agents .
  • Cytotoxicity :
    • While some derivatives exhibit moderate cytotoxicity, further studies are needed to optimize their therapeutic profiles for drug development . The structure-activity relationship (SAR) analysis indicates that modifications to the spirocyclic core can enhance biological efficacy while reducing toxicity.
  • Enzyme Interactions :
    • The compound has been investigated for its interactions with various enzymes, including those involved in metabolic pathways. Specific functional groups within the molecule influence binding affinity and specificity towards these enzymes .

Case Study 1: HIV-1 Integrase Inhibition

A study synthesized fifteen derivatives of 1,4-Dioxaspiro[5.5]undecane and evaluated their inhibitory effects on HIV-1 integrase. The results demonstrated that several derivatives effectively inhibited IN activity without significantly affecting IN-DNA binding, indicating a unique mechanism of action that could be leveraged for therapeutic development .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that the presence of specific substituents on the spirocyclic core is crucial for enhancing antiviral activity. Compounds featuring at least one furan moiety were preferred for IN inhibition, underscoring the importance of molecular structure in determining biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acidSimilar spirocyclic structureAntiviral properties
1,3-Dioxane-1,3-dithiane spiranesDifferent heteroatomsVarying chemical properties

Q & A

Q. What are the established synthetic routes for 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Robinson annelation using aliphatic heterocyclic aldehydes (e.g., 4-formyl-1-piperidinecarboxylic acid derivatives) followed by hydrogenation to stabilize the spirocyclic core . For carboxylation at position 9, deoxofluorination of ketone precursors (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using fluorinating agents like XtalFluor-E® is critical. Reaction conditions (e.g., –20°C, anhydrous CH₃CN) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) significantly impact yields .
  • Optimization Table :
PrecursorFluorinating AgentTemperature (°C)Yield (%)Reference
1,4-Dioxaspiro[4.5]decan-8-oneXtalFluor-E®–2072–78
4-tert-ButylcyclohexanoneXtalFluor-E®2565

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted fluorinating agents and byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures enhances purity. Solid-state NMR and HPLC (>95% purity threshold) are recommended for validation .

Q. How can the spirocyclic structure and carboxylic acid functionality be confirmed analytically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the spirocyclic proton (δ 1.6–2.1 ppm, multiplet) and carboxylic acid proton (δ 10–12 ppm, broad).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving spirocyclic conformations and hydrogen-bonding networks .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O–H stretch at 2500–3000 cm⁻¹ confirm functionality .

Advanced Research Questions

Q. How does the steric environment of the spirocyclic core influence fluorination efficiency in deoxofluorination reactions?

  • Methodological Answer : The rigidity of the spiro[5.5] system restricts conformational flexibility, slowing fluorination kinetics compared to linear ketones. Computational modeling (DFT studies) can predict reactivity by analyzing transition-state energies. Experimental validation via kinetic isotope effects (KIE) or substituent-tuning (e.g., electron-withdrawing groups at position 9) is advised .

Q. What strategies resolve contradictions in reported yields for deoxofluorination reactions?

  • Methodological Answer : Discrepancies often arise from moisture sensitivity of fluorinating agents or incomplete precursor activation. Systematic studies should:
  • Use in situ moisture traps (molecular sieves, P₂O₅).
  • Standardize substrate pre-treatment (e.g., drying at 60°C under vacuum).
  • Compare yields under inert (Argon) vs. ambient conditions .

Q. How can side reactions (e.g., over-fluorination or ring-opening) be minimized during synthesis?

  • Methodological Answer :
  • Temperature control : Lower temperatures (–20°C) reduce over-fluorination .
  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during fluorination .
  • Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) stabilize intermediates .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : The compound is prone to decarboxylation under heat or light. Store at –20°C in amber vials under nitrogen. For aqueous solutions, adjust pH to 4–6 (prevents acid-catalyzed degradation). Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

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